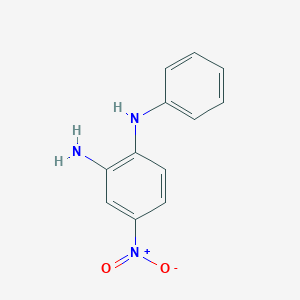

N-(2-amino-4-nitrophenyl)-N-phenylamine

Description

Properties

IUPAC Name |

4-nitro-1-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-11-8-10(15(16)17)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMGRVXQAFKVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203872 | |

| Record name | 1,2-Phenylenediamine, 4-nitro-N1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55315-12-3 | |

| Record name | 2-Phenylamino-5-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055315123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55315-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Phenylenediamine, 4-nitro-N1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYLAMINO-5-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACC2Z8RFT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-amino-4-nitrophenyl)-N-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-(2-amino-4-nitrophenyl)-N-phenylamine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. We will explore a plausible and efficient synthetic route, detailing the underlying chemical principles and experimental protocols. Furthermore, a thorough characterization of the target molecule using modern analytical techniques is presented, with a focus on ensuring scientific integrity and reproducibility. This guide is structured to provide not just a method, but a framework for understanding the causality behind the experimental choices, thereby empowering researchers to adapt and troubleshoot as needed.

Introduction and Significance

Substituted diphenylamines are a class of compounds with significant interest in medicinal chemistry and materials science. Their structural motif is found in a variety of biologically active molecules, and they often serve as key intermediates in the synthesis of more complex chemical entities. The introduction of nitro and amino groups onto the diphenylamine scaffold, as in the case of this compound, can impart unique electronic and steric properties, making it a valuable candidate for further investigation in drug discovery programs. The potential for this molecule to act as a scaffold for building libraries of compounds for screening, or as a chromophore in molecular probes, underscores the need for a reliable synthetic and analytical methodology.

This guide will detail a robust laboratory-scale synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The principles of SNAr are well-established, providing a predictable and scalable route to the target compound.[1] We will then provide a comprehensive characterization workflow to confirm the identity, purity, and structure of the synthesized molecule.

Synthesis of this compound

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The chosen synthetic pathway is a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitroaniline and aniline. This strategy is predicated on the following principles:

-

Activation of the Aryl Halide: The presence of a strongly electron-withdrawing nitro group (-NO2) ortho and para to the chlorine atom in 2-chloro-5-nitroaniline significantly activates the aromatic ring towards nucleophilic attack. This activation lowers the energy of the Meisenheimer complex, a key intermediate in the SNAr mechanism.[2]

-

Nucleophilicity of Aniline: Aniline acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electron-deficient carbon atom bonded to the chlorine.

-

Leaving Group: The chloride ion is a good leaving group, facilitating the rearomatization of the ring and the formation of the final product.

The overall reaction is depicted below:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Chloro-5-nitroaniline (C6H5ClN2O2, MW: 172.57 g/mol )

-

Aniline (C6H7N, MW: 93.13 g/mol )

-

Potassium Carbonate (K2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitroaniline (1.73 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (40 mL).

-

Addition of Aniline: Add aniline (1.12 g, 12 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 130 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 18 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Isolation and Drying: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield this compound as a solid. Dry the product in a vacuum oven.

Characterization of this compound

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Caption: Workflow for the characterization of the synthesized product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the final compound. A reverse-phase method is generally suitable for this type of aromatic amine.[3][4]

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 365 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Expected Results: A pure sample should exhibit a single major peak in the chromatogram.

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[5]

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

Hypothetical FTIR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretching (primary amine) |

| 3350 - 3250 | Medium, Sharp | N-H stretching (secondary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | N-H bending |

| 1590 - 1450 | Strong | Aromatic C=C stretching |

| 1550 - 1490 | Strong, Asymmetric | N-O stretching (nitro group) |

| 1370 - 1330 | Strong, Symmetric | N-O stretching (nitro group) |

| 1300 - 1200 | Strong | C-N stretching |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of all protons and carbon atoms.[6]

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

Hypothetical ¹H NMR Data (400 MHz, DMSO-d6):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.10 | d | 1H | Ar-H |

| 7.85 | dd | 1H | Ar-H |

| 7.40 | t | 2H | Ar-H (phenyl) |

| 7.25 | d | 2H | Ar-H (phenyl) |

| 7.10 | t | 1H | Ar-H (phenyl) |

| 6.90 | d | 1H | Ar-H |

| 5.50 | s | 2H | -NH2 |

| 9.80 | s | 1H | -NH- |

Hypothetical ¹³C NMR Data (100 MHz, DMSO-d6):

| Chemical Shift (δ, ppm) | Assignment |

| 150.5 | Ar-C |

| 148.0 | Ar-C |

| 142.0 | Ar-C |

| 135.5 | Ar-C |

| 129.5 | Ar-C (phenyl) |

| 125.0 | Ar-C |

| 124.0 | Ar-C (phenyl) |

| 122.5 | Ar-C (phenyl) |

| 118.0 | Ar-C |

| 115.0 | Ar-C |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[7]

Experimental Protocol:

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

Expected Results:

-

Molecular Formula: C12H11N3O2

-

Molecular Weight: 229.23 g/mol [8]

-

Expected Ion Peak: [M+H]⁺ at m/z = 230.09

Safety and Handling

Substituted nitroanilines and diphenylamines should be handled with care, as they may be toxic and irritants.[4][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. The proposed nucleophilic aromatic substitution reaction provides a reliable method for obtaining the target compound. The detailed characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the product's identity, purity, and structure. By providing the rationale behind the experimental choices, this guide aims to equip researchers with the necessary knowledge to not only replicate these findings but also to adapt and extend these methods for the synthesis and analysis of related compounds in their own research endeavors.

References

-

LookChem. N-(2-AMINOETHYL)-N-(4-NITROPHENYL)AMINE Safety Data Sheets(SDS). [Link]

-

ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ACS Publications. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. [Link]

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

ResearchGate. FTIR spectrum of diphenylamine. [Link]

- Google Patents.

-

NIST WebBook. Diphenylamine. [Link]

-

ResearchGate. SYNTHESIS AND SPECTROSCOPIC STUDIES OF BIFUNCTIONAL REACTIVE DYES DERIVED FROM SUBSTITUTED PHENYLENE DIAMINE DERIVATIVES. [Link]

-

T3DB. Diphenylamine (T3D4497). [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

-

Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

-

PubChem. Diphenylamine. [Link]

-

ResearchGate. MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom).... [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

-

J-Stage. Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

Quora. How will you convert aniline into fluorobenzene?. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Universal Lab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

- Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

-

Quora. What is the difference between p-nitrobenzene and aniline?. [Link]

-

Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

-

European Patent Office. Novel composition of parabutylated and octylated, ortho-ethylated diphenylamines. [Link]

- Google Patents.

-

SpectraBase. Diphenylamine - Optional[FTIR] - Spectrum. [Link]

-

ResearchGate. Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. [Link]

-

ResearchGate. 2-Chloro-5-nitroaniline. [Link]

-

ResearchGate. Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

An In-depth Technical Guide to N-(2-amino-4-nitrophenyl)-N-phenylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties and structural features of N-(2-amino-4-nitrophenyl)-N-phenylamine, also known as 2-Nitro-4-aminodiphenylamine (CAS No. 2784-89-6). This document is intended to serve as a critical resource for professionals in research and drug development, offering in-depth technical data, validated experimental protocols, and insights into its potential applications. We will delve into its physicochemical characteristics, structural elucidation through spectroscopic methods, and established safety protocols, ensuring a foundation of scientific integrity and practical utility.

Introduction and Compound Profile

This compound is a substituted diphenylamine derivative characterized by the presence of both an amino and a nitro functional group on one of the phenyl rings. This unique substitution pattern imparts specific chemical reactivity and physical properties that make it a compound of interest in various chemical synthesis applications, including as an intermediate for dyes.[1] Its molecular structure, rich in functional groups, presents multiple sites for further chemical modification, making it a versatile building block in the synthesis of more complex molecules.[1]

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 2-Nitro-4-aminodiphenylamine, 2-nitro-1-N-phenylbenzene-1,4-diamine[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Appearance | Green-brown crystal powder | [3] |

| Melting Point | 228-231 °C | [1][2][3] |

| Boiling Point | 417.6 ± 30.0 °C at 760 mmHg | [1][2] |

| Density | 1.351 g/cm³ (1.4 ± 0.1 g/cm³) | [1][2] |

| Flash Point | 206.4 ± 24.6 °C | [1][2] |

| Refractive Index | 1.711 | [1] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [2] |

| LogP | 2.42 | [2] |

These properties, particularly its high melting and boiling points, suggest a thermally stable molecule under typical laboratory conditions.[1] The LogP value indicates moderate lipophilicity.

Structural Elucidation and Spectroscopic Analysis

Molecular Structure

The core structure consists of two phenyl rings linked by a secondary amine. One ring is substituted with an amino group at position 2 and a nitro group at position 4 relative to the point of attachment of the linking amine.

Caption: Chemical structure of this compound.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings. Protons on the phenyl ring bearing the amino and nitro groups would show distinct chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro group. The N-H protons of both the secondary and primary amines would appear as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display 12 distinct signals for the aromatic carbons, with the carbons attached to the nitrogen and nitro groups showing characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary and secondary amines in the region of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro group would be observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-N stretching and aromatic C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 229.235. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the C-N bonds.

Synthesis and Reactivity

This compound is a synthetic compound, and its preparation typically involves the reaction of a suitably substituted nitroaniline with a phenylating agent or a related coupling reaction. Its rich functionality, including a primary amino group, a secondary amino group, and a nitro group, makes it a versatile intermediate for a variety of organic reactions.[1] It can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation, as well as reduction of the nitro group to an amino group, opening pathways to the synthesis of highly functionalized molecules.

Illustrative Synthesis Workflow

While a specific, detailed synthesis protocol for this compound is not provided in the search results, a general synthetic approach can be conceptualized based on standard organic chemistry principles. A plausible route would be the nucleophilic aromatic substitution of a di-substituted benzene derivative.

Caption: Conceptual synthesis workflow for this compound.

Applications and Research Interest

The primary documented application of this compound is as an intermediate in the manufacturing of hair dyes.[1] Its structure allows it to be incorporated into larger dye molecules, where the chromophoric nitro group and the auxochromic amino groups contribute to the final color and binding properties. Beyond this, its potential as a building block in medicinal chemistry and materials science remains an area for further exploration, given the prevalence of substituted diphenylamine scaffolds in pharmacologically active compounds and functional materials.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found, general precautions for aromatic amines and nitro compounds should be strictly followed.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves, a lab coat, and safety goggles with side shields.[4]

-

Handling: Avoid contact with skin and eyes.[4] Prevent the formation of dust and aerosols.[4] Use in a well-ventilated area or under a chemical fume hood.[4] Do not eat, drink, or smoke when using this product.[4]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell.[4] Rinse mouth.[4]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]

Conclusion

This compound is a specialty chemical with well-defined physical properties and a structure that lends itself to a variety of chemical transformations. Its primary use as a dye intermediate underscores its industrial relevance. For researchers and drug development professionals, this compound represents a versatile scaffold that, with further investigation, could be leveraged in the design and synthesis of novel molecules with desired biological or material properties. Adherence to strict safety protocols is paramount when working with this and similar chemical entities.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Chemical Properties and Synthesis Applications of CAS 2784-89-6.

- Chemsrc. (2025, August 20). 2-Nitro-4-aminodiphenylamine | CAS#:2784-89-6.

- ChemicalBook. 2784-89-6 | CAS DataBase.

- Lookchem. N-(2-AMINOETHYL)-N-(4-NITROPHENYL)AMINE Safety Data Sheets(SDS).

- Aldrich. (2025, November 6). SAFETY DATA SHEET.

Sources

Spectroscopic Analysis of N-(2-amino-4-nitrophenyl)-N-phenylamine: A Multi-Modal Approach to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-amino-4-nitrophenyl)-N-phenylamine (CAS 55315-12-3) is a complex aromatic amine whose utility in chemical synthesis and potential application in drug development necessitates unambiguous structural characterization.[1][2] Its molecular architecture, featuring primary and secondary amine functionalities, a nitro group, and two distinct phenyl rings, presents a unique spectroscopic fingerprint. This guide provides an in-depth, multi-technique spectroscopic analysis workflow, moving beyond procedural lists to explain the causal reasoning behind experimental choices. We will detail the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a self-validating system for the comprehensive characterization of this molecule.

Introduction: The Imperative for Rigorous Characterization

The molecule this compound, with a molecular formula of C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g/mol , belongs to a class of substituted diphenylamines.[1][2] Compounds in this family are pivotal as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The precise arrangement of its functional groups—a primary amine (-NH₂), a secondary amine (-NH-), and a nitro group (-NO₂) on a diphenylamine scaffold—governs its chemical reactivity, biological activity, and potential toxicity. Therefore, confirming its identity and purity is not merely a procedural step but a foundational requirement for any subsequent research or development.

This guide employs an integrated spectroscopic strategy, leveraging the strengths of multiple analytical techniques to build a cohesive and definitive structural profile.

Caption: Overall workflow for the multi-technique spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Structure

Expertise & Experience: UV-Vis spectroscopy is the initial step for characterizing conjugated aromatic systems. For this compound, the extended π-system across both aromatic rings, coupled with the strong electron-withdrawing nitro group and electron-donating amino groups, results in significant absorption in the near-UV and visible regions. This intramolecular charge transfer (CT) is a hallmark of such structures.[3] The position of the absorption maximum (λ_max) is highly sensitive to solvent polarity, a phenomenon known as solvatochromism.[4]

Experimental Protocol

-

Solvent Selection: Choose a range of UV-grade solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, and ethanol) to observe potential solvatochromic shifts.

-

Sample Preparation: Prepare a stock solution of the compound in a volatile solvent like methanol (e.g., 1 mg/mL). From this, prepare dilute solutions (typically 1-10 µg/mL) in the selected solvents. The goal is to achieve an absorbance reading between 0.1 and 1.0 AU for optimal accuracy.

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Fill a matched pair of 1 cm quartz cuvettes, one with the sample solution and one with the pure solvent to act as a blank.

-

Scan a wavelength range from 200 to 700 nm.

-

Record the λ_max values for the observed absorption bands.

-

Data Interpretation & Expected Results

The UV-Vis spectrum is expected to display multiple absorption bands.

-

π-π* Transitions: Intense bands are expected in the 250-350 nm range, corresponding to electronic transitions within the phenyl rings. The interaction of the amine lone pairs with the aromatic rings shifts these absorptions to longer wavelengths compared to unsubstituted benzene.[5]

-

Charge-Transfer (CT) Band: A very intense band is anticipated at a longer wavelength, likely in the 380-450 nm range. This band arises from the charge transfer from the electron-donating amino groups to the electron-withdrawing nitro group through the conjugated system. Similar compounds like 2-amino-4-nitroaniline exhibit intense CT bands.[3] This transition is responsible for the compound's color.

| Feature | Expected Wavelength (λ_max) | Origin |

| π-π* Transition | ~280-320 nm | Aromatic system electronic transitions |

| Charge-Transfer (CT) Band | ~380-450 nm | Intramolecular charge transfer (Amino → Nitro) |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FT-IR spectroscopy is arguably the most powerful tool for the rapid identification of the key functional groups present in the molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of specific bonds. For this compound, we can definitively confirm the presence of the primary amine, secondary amine, and nitro groups, as well as the aromatic framework.

Caption: Key functional groups and their expected FT-IR vibrational regions.

Experimental Protocol (Solid State - KBr Pellet)

Trustworthiness: The KBr pellet method is a self-validating system for solid samples. It minimizes intermolecular hydrogen bonding effects that can occur in liquid films and provides a clear, interference-free spectrum in the mid-IR region.

-

Sample Preparation: Place approximately 1-2 mg of the compound and 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.[4]

-

Grinding: Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering effects.

-

Pellet Formation: Transfer a portion of the mixture into a pellet-pressing die. Apply 7-10 tons of pressure using a hydraulic press to form a thin, transparent, or translucent KBr pellet.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Interpretation & Expected Results

The FT-IR spectrum will be rich with information. The key is to assign the most characteristic peaks first.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3450 & ~3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium |

| ~3300 | N-H Stretch | Secondary Amine (-NH-) | Medium |

| >3000 | C-H Stretch | Aromatic Rings | Medium |

| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong |

| ~1595, ~1500, ~1450 | C=C Stretch | Aromatic Rings | Strong |

| ~1520 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) | Very Strong |

| ~1340 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) | Very Strong |

| ~1310 | C-N Stretch | Aromatic Amines | Strong |

| ~830 | C-H Out-of-Plane Bend (para-subst.) | 1,2,4-trisubst. Ring | Strong |

-

N-H Region (3500-3200 cm⁻¹): The presence of three distinct peaks in this region would be strong evidence for both primary (two peaks) and secondary (one peak) amines.[6][7]

-

Nitro Group Region (1550-1300 cm⁻¹): Two very strong and sharp bands are the unmistakable signature of the nitro group. Their high intensity is due to the large change in dipole moment during vibration.[8]

-

Fingerprint Region (<1500 cm⁻¹): This complex region will contain C-N stretching bands and various aromatic C-H bending vibrations that are unique to the substitution pattern of the molecule.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR provides the most detailed structural information, confirming the connectivity of atoms. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR maps the carbon skeleton.

Causality in Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds with the -NH and -NH₂ protons slows their chemical exchange. This results in broader but observable N-H proton signals, which might be exchanged to disappearance in solvents like D₂O or methanol-d₄.

Experimental Protocol

-

Sample Preparation (¹H NMR): Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Sample Preparation (¹³C NMR): Prepare a more concentrated solution, typically 20-50 mg in ~0.6 mL of DMSO-d₆, to obtain a good signal-to-noise ratio in a reasonable time.[4]

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, a standard pulse sequence is sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to produce a spectrum with single lines for each unique carbon.

-

Advanced 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be run to definitively assign all signals.

-

Data Interpretation & Expected Results

¹H NMR (Predicted in DMSO-d₆):

-

Aromatic Region (δ 6.5-8.5 ppm): This region will be complex, containing signals for the 8 aromatic protons. Protons on the nitro-substituted ring will be further downfield (higher ppm) than those on the other phenyl ring. The proton ortho to the nitro group is expected to be the most deshielded.

-

Amine Protons:

-

-NH₂ (Primary): A broad singlet around δ 5.0-6.0 ppm, integrating to 2H.

-

-NH- (Secondary): A broad singlet around δ 8.0-9.5 ppm, integrating to 1H. The exact chemical shifts are highly dependent on concentration and temperature.

-

¹³C NMR (Predicted in DMSO-d₆):

-

Aromatic Region (δ 110-160 ppm): Expect to see up to 12 distinct signals, though some may overlap.

-

The carbon directly attached to the nitro group (C4) will be significantly downfield (deshielded), likely >145 ppm.

-

Carbons attached to the nitrogen atoms (C1, C2, and C1') will be shielded relative to other substituted carbons, appearing between δ 120-150 ppm.

-

Unsubstituted aromatic carbons will appear in the δ 110-130 ppm range.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. Tandem MS (MS/MS) experiments reveal the fragmentation pattern, which acts as a structural fingerprint and helps confirm the connectivity of the functional groups. Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile molecule.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.

-

Data Acquisition (ESI-TOF or ESI-Orbitrap):

-

Infuse the sample directly into the ESI source.

-

Acquire a full scan mass spectrum in positive ion mode to find the protonated molecular ion [M+H]⁺.

-

Determine the accurate mass of the [M+H]⁺ ion and use software to confirm the elemental composition (C₁₂H₁₂N₃O₂⁺).

-

Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 230.09) and fragmenting it via collision-induced dissociation (CID).

-

Data Interpretation & Expected Results

-

Full Scan MS: A prominent peak should be observed for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 230.0924, corresponding to the formula [C₁₂H₁₂N₃O₂]⁺.

-

Tandem MS (MS/MS): The fragmentation pattern will provide structural clues. Common fragmentation pathways for related nitroaromatic and diphenylamine compounds suggest potential losses:

-

Loss of NO₂ (46 Da) is a characteristic fragmentation for nitroaromatics.

-

Cleavage of the C-N bonds can lead to fragments corresponding to the individual substituted aniline or phenylamine moieties.[9]

-

| Ion | Exact m/z (Calculated) | Formula | Origin |

| [M+H]⁺ | 230.0924 | [C₁₂H₁₂N₃O₂]⁺ | Protonated Molecular Ion |

| [M+H - H₂O]⁺ | 212.0818 | [C₁₂H₁₀N₃O]⁺ | Loss of water |

| [M+H - NO₂]⁺ | 184.0971 | [C₁₂H₁₂N₂]⁺ | Loss of nitro group radical, then H abstraction |

Conclusion: A Synthesis of Spectroscopic Evidence

The robust characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. UV-Vis confirms the conjugated electronic system, FT-IR provides a rapid and definitive inventory of functional groups, NMR meticulously maps the proton and carbon framework, and HRMS validates the elemental composition and offers insight into structural stability. Together, these techniques provide a self-validating, comprehensive, and unambiguous structural elucidation essential for any advanced scientific or developmental application.

References

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

N-(2-aminoethyl)-N-(4-nitrophenyl)amine. (n.d.). PubChem. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines. (n.d.). CORE. [Link]

-

Ultraviolet spectrophotometric method for the determination of aromatic amines. (n.d.). Royal Society of Chemistry. [Link]

-

How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016). ResearchGate. [Link]

-

Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. (n.d.). ARC Journals. [Link]

-

UV–Vis Absorption Properties of New Aromatic Imines. (n.d.). National Institutes of Health (NIH). [Link]

-

The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. (1951). Journal of the American Chemical Society. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. [Link]

-

The solid state FT‐IR spectra of nitro compounds. (n.d.). ResearchGate. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). InstaNerd. [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). (n.d.). Human Metabolome Database. [Link]

-

2-Amino-4-nitroaniline, a Known Compound with Unexpected Properties. (n.d.). ResearchGate. [Link]

-

Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. (n.d.). National Institutes of Health (NIH). [Link]

-

MS 2 spectra of the aged sample (left), N-(4-nitrophenyl)... (n.d.). ResearchGate. [Link]

-

Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. (n.d.). MDPI. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

N-(2-amino-4-nitrophenyl)-N-phenylamine literature review and background

An In-Depth Technical Guide to N-(2-amino-4-nitrophenyl)-N-phenylamine: Synthesis, Properties, and Applications

Abstract

This compound is a substituted diarylamine that holds significance as a versatile chemical intermediate, particularly in the synthesis of dyes and specialized polymers. Its molecular structure, featuring both electron-donating (amino) and electron-withdrawing (nitro) groups, imparts unique chemical reactivity and chromophoric properties. This guide provides a comprehensive overview of the compound, detailing its primary synthesis routes, physicochemical characteristics, and established applications. We will explore the mechanistic underpinnings of its synthesis, offer detailed experimental protocols, and contextualize its utility for researchers and professionals in chemical synthesis and materials science.

Introduction and Chemical Profile

This compound, also known as 2-amino-4-nitro-diphenylamine, belongs to the class of aromatic amines. Its structure is characterized by a central secondary amine bridge linking a phenyl group and a 2,4-disubstituted nitrophenyl ring. The presence of the nitro group at the para-position to the secondary amine and an amino group at the ortho-position creates a molecule with a significant dipole moment and potential for intramolecular hydrogen bonding.

This substitution pattern is crucial for its application as a dye intermediate. The combination of the electron-donating amino group and the electron-withdrawing nitro group forms a "push-pull" system, which is a common feature in chromophores that absorb light in the visible spectrum. Consequently, this compound and its derivatives are often colored and can be used in the formulation of disperse dyes for synthetic fibers.

Synthesis and Mechanistic Insights

The most common and industrially viable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is preferred due to the high reactivity of the substrate and the relative simplicity of the process.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The synthesis typically involves the reaction of 2,4-dinitrochlorobenzene with aniline. This reaction proceeds in a stepwise manner where aniline first displaces one of the nitro groups' activating chlorine atoms, followed by a selective reduction of one of the nitro groups.

A more direct and common approach involves the reaction between 1-chloro-2,4-dinitrobenzene and aniline . The chlorine atom at the C1 position is highly activated towards nucleophilic attack by the two strongly electron-withdrawing nitro groups at the ortho and para positions. Aniline acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like ethanol or dimethylformamide (DMF) is often used to dissolve the reactants and facilitate the reaction.

-

Base: A weak base, such as sodium bicarbonate or sodium acetate, is added to neutralize the hydrochloric acid (HCl) generated during the reaction. This is crucial because the accumulation of acid would protonate the aniline, deactivating it as a nucleophile and halting the reaction.

-

Temperature: The reaction is typically heated to increase the rate of reaction, often to the reflux temperature of the solvent.

The intermediate product is N-(2,4-dinitrophenyl)-N-phenylamine. The subsequent crucial step is the selective reduction of the ortho-nitro group to an amino group. This is achieved using a reducing agent that can selectively reduce one nitro group in the presence of another. Sodium sulfide or polysulfide (Na2Sx) is a classic reagent for this specific transformation, known as the Zinin reduction.

Synthesis Pathway Diagram

The logical flow of the SNAr synthesis followed by selective reduction is outlined below.

Caption: SNAr synthesis of the target compound.

Physicochemical Properties

The structural characteristics of this compound give rise to its distinct physical and chemical properties. These properties are essential for its purification, handling, and application.

| Property | Value | Source |

| CAS Number | 55315-12-3 | [1] |

| Molecular Formula | C12H11N3O2 | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Appearance | Yellow to orange or brown powder/crystals | [2] |

| Melting Point | 145-148 °C (approx.) | |

| Solubility | Generally soluble in polar organic solvents (e.g., ethanol, acetone, DMF); sparingly soluble in water. | |

| logP | 1.26 (for 2-amino-4-nitrophenol, an analogous structure) | [2] |

Applications in Industry and Research

The primary application of this compound and its isomers is in the dye manufacturing industry.

-

Disperse Dyes: This compound serves as a key intermediate for disperse dyes, which are used to color synthetic fibers like polyester, nylon, and acetate. The specific shade, ranging from bordeaux to violet-blue, can be tuned by further chemical modification of the amino groups.[3]

-

Chemical Synthesis: It acts as a building block for more complex molecules. The amino group can be diazotized and coupled to other aromatic compounds to create a wide range of azo dyes.

-

Stabilizers: Related nitrodiphenylamine structures are utilized as stabilizers in materials such as synthetic rubbers, plastics, and even propellants to prevent degradation.[4]

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of this compound based on the principles discussed.

Self-Validating System: The success of each step can be validated. Step 1 completion can be checked by TLC to see the consumption of starting materials. Step 2 completion can be monitored by a distinct color change and confirmed by TLC or LC-MS analysis of the final product.

Workflow Diagram

Sources

An In-depth Technical Guide to 5-Amino-2-methoxyphenol (CAS 1687-53-2): Properties, Synthesis of Bioactive Derivatives, and Supplier Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxyphenol, also known as 3-Hydroxy-4-methoxyaniline, is a versatile aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its utility lies in its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, which allows for the construction of complex heterocyclic scaffolds. While direct biological activities of 5-Amino-2-methoxyphenol are not extensively documented, its true value is realized in its role as a key intermediate in the synthesis of compounds with pronounced therapeutic potential.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its application in the synthesis of biologically active indenoindole derivatives, an exploration of the therapeutic relevance of these derivatives, and a curated list of suppliers.

Physicochemical Properties of 5-Amino-2-methoxyphenol

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. 5-Amino-2-methoxyphenol is typically a grey-brown to dark brown crystalline powder.[3] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1687-53-2 | [3][4][5][6] |

| Molecular Formula | C₇H₉NO₂ | [3][4][5][6] |

| Molecular Weight | 139.15 g/mol | [4][5][6] |

| Appearance | Grey-brown to dark brown crystalline powder | [3] |

| Melting Point | 129-135 °C | [3] |

| Assay (GC) | ≥97.5% | [3] |

| Synonyms | 3-Hydroxy-4-methoxyaniline, 5-Aminoguaiacol | [1][4] |

| Solubility | Slightly soluble in water, more soluble in organic solvents | [1] |

Application in the Synthesis of Bioactive Tetrahydroindeno[1,2-b]indol-10-ones

A significant application of 5-Amino-2-methoxyphenol is in the synthesis of tetracyclic indole derivatives, which have shown promise in various therapeutic areas, including cancer and neurodegenerative diseases.[7] One such class of compounds is the tetrahydroindeno[1,2-b]indol-10-ones, which can be synthesized through a reaction with ninhydrin.[5][6]

Experimental Protocol: Synthesis of Tetrahydroindeno[1,2-b]indol-10-ones

The following protocol is adapted from the work of Bullington and Dodd (1993) and provides a reliable method for the synthesis of the indenoindole scaffold from 5-Amino-2-methoxyphenol.[6]

Workflow for the Synthesis of Tetrahydroindeno[1,2-b]indol-10-ones

A schematic overview of the synthesis process.

Materials:

-

5-Amino-2-methoxyphenol

-

Ninhydrin

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware for reflux and filtration

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 5-Amino-2-methoxyphenol in glacial acetic acid.

-

Addition of Ninhydrin: To the stirred solution, add 1.0 equivalent of ninhydrin.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the acetic acid can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the desired tetrahydroindeno[1,2-b]indol-10-one.

Biological Relevance and Mechanism of Action of Indenoindole Derivatives

The indenoindole scaffold synthesized from 5-Amino-2-methoxyphenol serves as a precursor to compounds with significant biological activities, particularly in the realms of apoptosis modulation and protein kinase inhibition.

Anti-apoptotic Properties

Derivatives of tetrahydroindeno[1,2-b]indole have been shown to possess potent anti-apoptotic properties.[8] These compounds can inhibit apoptosis induced by various cytotoxic agents. Mechanistic studies have revealed that their anti-apoptotic effect occurs downstream of mitochondrial depolarization but upstream of the activation of caspase-3, a key executioner caspase.[8] This suggests that these molecules may interfere with the formation of the apoptosome or the activation of initiator caspases like caspase-9.

Simplified Caspase Activation Pathway and Point of Intervention

The indenoindole derivative intervenes in the intrinsic apoptotic pathway before the activation of caspase-3.

Protein Kinase CK2 Inhibition

The indeno[1,2-b]indole scaffold is also a promising framework for the development of potent and selective inhibitors of protein kinase CK2.[7][9][10] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in a multitude of cellular processes that promote cell growth, proliferation, and suppression of apoptosis.[1][5][11][12][13] Therefore, CK2 is a significant target for cancer therapy. Indeno[1,2-b]indole derivatives have been shown to be ATP-competitive inhibitors of CK2, with some compounds exhibiting IC₅₀ values in the nanomolar range.[7][9]

Key Signaling Pathways Regulated by Protein Kinase CK2

CK2 is a master regulator of multiple pro-survival and proliferative signaling pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Amino-2-methoxyphenol. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[3][4][5]

GHS Hazard Information:

-

Hazard Statements: H302, H312, H332, H315, H319, H335

-

Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338

Handling Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Suppliers

5-Amino-2-methoxyphenol is available from a number of chemical suppliers who specialize in providing building blocks for research and development.

| Supplier | Location | Notes |

| Sigma-Aldrich (Merck) | Global | Offers 98% purity.[4][5][6] |

| Thermo Fisher Scientific (Alfa Aesar) | Global | Offers 98% purity.[3] |

| TCI Chemicals | Global | Offers >98.0% purity (GC). |

| CHEMLYTE SOLUTIONS CO.,LTD | China | Manufactory.[8][14] |

| GIHI CHEMICALS CO.,LIMITED | China | Manufactory.[1][15] |

| Amitychem Corporation | China | Manufactory.[1][15] |

Conclusion

5-Amino-2-methoxyphenol is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its application in the straightforward synthesis of indenoindole derivatives provides access to scaffolds that can be further elaborated to target key cellular pathways involved in cancer and other diseases. A thorough understanding of its properties, safe handling procedures, and reliable sourcing are essential for its effective use in drug discovery and development programs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74314, 5-Amino-2-methoxyphenol. Retrieved January 15, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-AMINO-2-METHOXYPHENOL | CAS 1687-53-2. Retrieved January 15, 2026, from [Link]

- Echemi. (n.d.). Understanding 5-Amino-2-methoxyphenol (CAS 1687-53-2): Properties and Suppliers.

- O'Callaghan, J. F., & Cotter, T. G. (1999). The antioxidant 4b,5,9b,10-Tetrahydroindeno[1,2-b]indole inhibits apoptosis by preventing caspase activation following mitochondrial depolarization.

- Gozzi, G. J., et al. (2012). Indeno[1,2-b]indole derivatives as a novel class of potent human protein kinase CK2 inhibitors. Journal of Medicinal Chemistry, 55(10), 4785-4797.

-

Bullington, J. L., & Dodd, J. H. (1993). Synthesis of tetrahydroindeno [1, 2-b] indol-10-ones and their rearrangement to[16] benzopyrano [4, 3-b] indol-5-ones. The Journal of Organic Chemistry, 58(18), 4833–4836.

- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy 5-Amino-2-methoxyphenol Industrial Grade.

- Alchab, F., et al. (2020). Broad-Spectrum Anticancer Activity and Pharmacokinetic Properties of a Prenyloxy-Substituted Indeno[1,2-b]indole Derivative, Discovered as CK2 Inhibitor. Molecules, 25(11), 2689.

- Sourcing High-Purity 5-Amino-2-methoxyphenol: A Guide for Chemical Buyers. (2026, January 6).

- Niefind, K., et al. (2017). Unexpected Binding Mode of a Potent Indeno[1,2-b]indole-Type Inhibitor of Protein Kinase CK2 Revealed by Complex Structures with the Catalytic Subunit CK2α and Its Paralog CK2α′. International Journal of Molecular Sciences, 18(10), 2153.

- Brear, P., et al. (2021).

- Holland-Frei Cancer Medicine. 6th edition. (2003).

-

AnyGenes. (n.d.). CASPASE ACTIVATION: KEY PATHWAYS AND MECHANISMS. Retrieved January 15, 2026, from [Link]

- Cozza, G., et al. (2012). Indeno[1,2-b]indole derivatives as a novel class of potent human protein kinase CK2 inhibitors. Journal of Medicinal Chemistry, 55(10), 4785-4797.

- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 277-284.

- Lands, W. E., & Hanel, A. M. (1982). Phenolic anticyclooxygenase agents in antiinflammatory and analgesic therapy. Prostaglandins, 24(2), 271-277.

- Satoh, K., et al. (2009). Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide. Anticancer Research, 29(4), 1161-1166.

- Kumar, A., et al. (2021). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. Current Neuropharmacology, 19(10), 1696-1710.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74314, 5-Amino-2-methoxyphenol. Retrieved January 15, 2026, from [Link]

- Lou, J. R., et al. (2014). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine, 18(7), 1263-1276.

- Wang, L., et al. (2018).

- Shi, Y. (2002). Mechanisms of caspase activation and inhibition during apoptosis. Molecular Cell, 9(3), 459-470.

- Püplich, K., & Brückner, R. (2023). Synthesis of the indeno[1,2-b]indole core of janthitrem B. Organic & Biomolecular Chemistry, 21(44), 8963-8966.

- Sarkar, A., & Talukdar, B. (2008). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Journal of the Indian Chemical Society, 85(9), 968-970.

- Wells, J. A., & Hardy, J. A. (2012). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology, 4(10), a008685.

- New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. (2025). ECSOC 2025.

- Pal, M., et al. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(11), 228-234.

- Shapiro, R., & Chatterjie, N. (1970). Cyclization reactions of ninhydrin with aromatic amines and ureas. The Journal of Organic Chemistry, 35(2), 447–450.

- Eyni, H., et al. (2019). Kinetics, equilibrium and isotherms of Pb2+ adsorption from aqueous solutions on carbon nanotubes functionalized with 3-amino-5a,10a-dihydroxybenzo[b] indeno [2,l-d]furan-10-one.

-

Wikipedia. (n.d.). Sunscreen. Retrieved January 15, 2026, from [Link]

- Kadoma, Y., & Fujisawa, S. (2010). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 5-Amino-2-methoxyphenol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-氨基-2-甲氧基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. The antioxidant 4b,5,9b,10-Tetrahydroindeno[1,2-b]indole inhibits apoptosis by preventing caspase activation following mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unexpected Binding Mode of a Potent Indeno[1,2-b]indole-Type Inhibitor of Protein Kinase CK2 Revealed by Complex Structures with the Catalytic Subunit CK2α and Its Paralog CK2α′ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indeno[1,2-b]indole derivatives as a novel class of potent human protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 13. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. echemi.com [echemi.com]

- 16. anygenes.com [anygenes.com]

Introduction: Unlocking Therapeutic Potential within a Single Molecular Formula

An In-depth Technical Guide to the Synthesis of C12H11N3O2 Isomers for Medicinal Chemistry

The molecular formula C12H11N3O2 represents a constellation of isomeric structures, each with a unique three-dimensional architecture and, consequently, a distinct pharmacological profile. For researchers and scientists in drug development, this formula is not a singular entity but a gateway to diverse classes of bioactive compounds. From fused heterocyclic systems like pyridopyrimidines and naphthyridines, known for their roles as kinase inhibitors and antimicrobial agents, to foundational intermediates like 2-aminobenzophenones that serve as gateways to anxiolytics and anticonvulsants, the synthetic pathways to these isomers are of paramount importance.

This guide provides an in-depth exploration of the core synthetic strategies employed to construct key structural scaffolds corresponding to C12H11N3O2. Moving beyond mere procedural lists, we will dissect the causality behind experimental choices, grounding each protocol in established chemical principles. The methodologies presented are chosen for their reliability, versatility, and relevance to modern medicinal chemistry, offering a robust framework for both the synthesis of known compounds and the development of novel analogues.

Part 1: Synthesis of Fused Pyridopyrimidine Scaffolds

Pyridopyrimidines are privileged bicyclic heterocycles renowned for their diverse biological activities, including roles as kinase inhibitors for cancer therapy.[1] Their synthesis often relies on the construction of a pyrimidine ring followed by the annulation of a pyridine ring.

Causality and Strategic Considerations

The chosen pathway involves a condensation reaction to form a substituted pyrimidine, which is then cyclized with a suitable partner to build the fused pyridine ring. The initial reaction of an activated nitrile with a urea derivative provides a highly functionalized pyrimidine intermediate. The subsequent cyclization is a classic example of an acid-catalyzed condensation, where the removal of water drives the reaction to completion. This multi-step, one-pot modification offers efficiency and good yields.

Experimental Protocol: Synthesis of a 2-Amino-7-oxopyridopyrimidine Derivative

This protocol describes the synthesis of a pyridopyrimidine derivative from a 5-formyl-4-amino-2-oxo-pyrimidine intermediate.

-

Preparation of the Intermediate (Not detailed): The starting material, 5-formyl-4-amino-3-alkylpyrimidin-2(1H)-one, is prepared according to established literature methods.

-

Condensation and Cyclization:

-

To a mixture of 5-formyl-4-amino-3-methylpyrimidin-2(1H)-one (1.53 g, 0.01 mole) and ethyl cyanoacetate (1.13 g, 0.01 mole) in ethanol (15 mL), add 0.5 mL of glacial acetic acid.

-

Reflux the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid is purified by column chromatography using chloroform as the eluent to yield the final pyridopyrimidine product.

-

Reaction Workflow

Caption: Workflow for the synthesis of a pyridopyrimidine derivative.

Part 2: Synthesis of 1,8-Naphthyridine-3-carbonitrile Analogues

The 1,8-naphthyridine core is a significant pharmacophore found in numerous antibacterial and anticancer agents.[2][3] The synthesis of these structures often involves the Friedländer annulation or related condensation reactions that build the pyridine rings onto a pre-existing amino-pyridine scaffold.

Causality and Strategic Considerations

The pathway highlighted here involves a nucleophilic substitution followed by cyclization. Starting with a reactive 2-chloro-1,8-naphthyridine derivative, a piperazine moiety is introduced. This piperazine can then be acylated with various agents to introduce diversity. The choice of a piperazine linker is a common strategy in medicinal chemistry to connect a core scaffold to a side chain that can modulate properties like solubility, cell permeability, and target binding.

Experimental Protocol: Synthesis of a Substituted 1,8-Naphthyridine

This protocol outlines the final acylation step to produce diverse 1,8-naphthyridine-3-carbonitrile analogues.[2]

-

Starting Material: The intermediate, 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, is prepared via the reaction of 2-chloro-1,8-naphthyridine-3-carbonitrile with piperazine.

-

Acylation Reaction:

-

To a solution of the piperazinyl-naphthyridine intermediate in a suitable solvent like DMF, add an equimolar amount of a substituted aniline, followed by catalytic amounts of sodium carbonate (Na2CO3) and potassium iodide (KI).

-

The reaction mixture is stirred, often with heating, until the starting material is consumed (monitored by TLC).

-

The reaction is then quenched with water, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the target compounds.[2]

-

Reaction Workflow

Caption: Final diversification step in the synthesis of 1,8-naphthyridine analogues.

Part 3: Synthesis of Substituted Diphenylurea Derivatives

While not strictly matching the C12H11N3O2 formula, the synthesis of 1-(4-nitrophenyl)-3-phenylurea (C13H11N3O3) provides a foundational and highly relevant example of urea bond formation, a critical linkage in many bioactive molecules.[4] The principles are directly adaptable. The core strategy involves the reaction of an isocyanate with an amine or the use of a chloroformate to create an activated carbamate intermediate.

Causality and Strategic Considerations

The reaction of an amine with an activated carbonyl species is the cornerstone of urea synthesis. Using 4-nitrophenyl chloroformate to activate a primary amine (aniline) creates a stable carbamate intermediate.[5] This carbamate is an excellent electrophile that readily reacts with another amine in a subsequent step to form the final urea product. The nitro group serves as a strong electron-withdrawing group, making the nitrophenyl group an excellent leaving group in the final substitution step.

Experimental Protocol: Synthesis of 4-Nitrophenyl N-phenylcarbamate (Intermediate)

This protocol details the synthesis of the key carbamate intermediate.[5]

-

Reaction Setup: In a round-bottom flask cooled with an ice-water bath, combine 4-nitrophenyl chloroformate (2.2 g, 10.9 mmol) and pyridine (0.9 ml, 11.1 mmol) in 20 ml of methylene chloride.

-

Addition of Amine: Add aniline (1.0 g, 10.7 mmol) dropwise to the cooled solution.

-

Reaction: After the addition is complete, allow the solution to warm to room temperature and then reflux overnight with stirring.

-

Work-up: Wash the solution sequentially with 1 N NaHCO3, water, and brine.

-

Isolation: Dry the organic layer with anhydrous Na2SO4. After removing the solvent under reduced pressure, the product is recovered as a yellow solid (yield ~90%). Recrystallization from ethyl acetate can be performed for further purification.[5]

This carbamate intermediate can then be reacted with another amine to form the final unsymmetrical urea.

Reaction Workflow

Caption: Synthesis of the key carbamate intermediate for urea formation.

Part 4: Synthesis via 2-Aminobenzophenone Intermediates

2-Aminobenzophenones are not isomers of C12H11N3O2 themselves, but they are critically important starting materials for a vast array of nitrogen-containing heterocycles, including the widely known benzodiazepines.[6][7] Their synthesis is a fundamental skill for drug development professionals. The Friedel-Crafts acylation is a classic and effective method for their preparation.

Causality and Strategic Considerations

The Friedel-Crafts acylation involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3).[8] In this context, a substituted aniline is acylated with a benzoyl chloride. The reaction is often performed at high temperatures in the solid state or a high-boiling solvent. A subsequent hydrolysis step is required to deprotect the intermediate and reveal the final 2-aminobenzophenone.[8] The choice of catalyst and reaction conditions is crucial to manage regioselectivity and prevent side reactions.

Experimental Protocol: Friedel-Crafts Acylation for 2-Aminobenzophenones

This protocol is a general procedure adapted from the synthesis of various 2-aminobenzophenone derivatives.[8]

-

Initial Mixing: To 21.0 mmol of a substituted benzoyl chloride, add 8.4 mmol of p-chloroaniline.

-

Catalyst Addition and Heating: Heat the mixture to 180–200 °C. Slowly add 10.08 mmol of anhydrous ZnCl2. Gradually increase the temperature to 220–230 °C.

-

Reaction: Maintain the reaction mixture at reflux for 3 hours.

-

Quenching: Cool the mixture to 120 °C and carefully add hot water to remove the resulting benzoic acid.

-

Hydrolysis: The crude product is then added to a mixture of H2SO4, CH3COOH, and H2O and refluxed for 40 minutes to hydrolyze the intermediate amide.

-

Isolation: After cooling, the product is isolated, typically yielding the desired 2-aminobenzophenone in good yields (40-50%).[8]

Data Summary: Reactants and Conditions

| Step | Reagents | Key Conditions | Purpose |

| 1 | Substituted Benzoyl Chloride, p-Chloroaniline | 180-200 °C | Initial mixing of reactants. |

| 2 | Anhydrous ZnCl2 (Lewis Acid) | 220-230 °C, Reflux 3h | Catalyze Friedel-Crafts acylation.[8] |

| 3 | Hot Water | 120 °C | Quench reaction, remove byproducts. |

| 4 | H2SO4/CH3COOH/H2O | Reflux 40 min | Hydrolyze intermediate to yield final product.[8] |

Conclusion

The synthesis of molecules with the formula C12H11N3O2 is a study in the versatility of modern organic chemistry. By employing strategic, multi-step reaction sequences, chemists can access a wide variety of structurally distinct isomers, from fused pyridopyrimidines and naphthyridines to the precursors of complex ureas and benzodiazepines. The pathways detailed in this guide—condensation/cyclization, nucleophilic substitution/acylation, and Friedel-Crafts acylation—represent robust and adaptable methods for constructing these valuable molecular scaffolds. A thorough understanding of the causality behind these reactions empowers researchers not only to replicate known syntheses but also to innovate, designing novel derivatives with enhanced therapeutic potential.

References

- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). ACS Omega.

- Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. (2011). Taylor & Francis Online.

- A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. (2011). Taylor & Francis Online.

- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). PubMed Central.

- 2-Aminobenzophenones: A Mini-Review on a Versatile Synthon. (n.d.). Asian Journal of Organic & Medicinal Chemistry.

- Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (n.d.). PubMed Central.

- Synthesis of some new pyrimidine and pyridopyrimidine derivatives. (1998). Indian Journal of Chemistry.

- Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). PubMed.

- A novel fused pyridopyrimidine derivatives: synthesis and characterization. (n.d.).

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central.

- 4-Nitrophenyl N-phenylcarbam

- 1-(4-nitrophenyl)-3-phenylurea. (n.d.). PubChem.

- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019).

Sources

- 1. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 1-(4-nitrophenyl)-3-phenylurea (C13H11N3O3) [pubchemlite.lcsb.uni.lu]

- 5. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

A Technical Guide to the Theoretical and Computational Analysis of N-(2-amino-4-nitrophenyl)-N-phenylamine

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides an in-depth technical analysis of N-(2-amino-4-nitrophenyl)-N-phenylamine, a molecule of significant interest due to its archetypal donor-π-acceptor (D-π-A) structure. Such structures are foundational in the development of advanced nonlinear optical (NLO) materials. We delve into the theoretical and computational methodologies used to elucidate its molecular geometry, vibrational frequencies, electronic properties, and NLO characteristics. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this paper offers a comprehensive perspective on the molecule's structure-property relationships. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses, are detailed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of this and similar chromophores.

Introduction: The Significance of Donor-π-Acceptor Architectures

Organic molecules featuring an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system are known as push-pull chromophores.[1][2] This molecular design facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation, which is the cornerstone of their unique optical and electronic properties.[2] The molecule this compound (hereafter referred to as ANPNPA) is a classic example of this architecture.

In ANPNPA, the amino group (-NH2) and the secondary amine (-NH-) act as electron donors, while the nitro group (-NO2) serves as a potent electron acceptor. These groups are linked through a phenylamine framework that constitutes the π-bridge. This configuration gives rise to substantial molecular dipole moments and high hyperpolarizability, which are critical prerequisites for second-order NLO applications such as optical switching and data storage.[2][3] Understanding the fundamental quantum-chemical properties of ANPNPA is therefore essential for designing novel materials with tailored NLO responses.

The Computational Framework: Methodological Rationale

The accuracy of quantum chemical predictions is fundamentally dependent on the chosen theoretical method and basis set. For organic chromophores like ANPNPA, Density Functional Theory (DFT) has proven to be a cost-effective and reliable approach for studying molecular properties.[4][5]

Density Functional Theory (DFT)